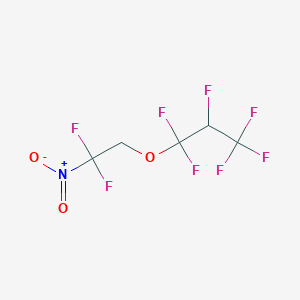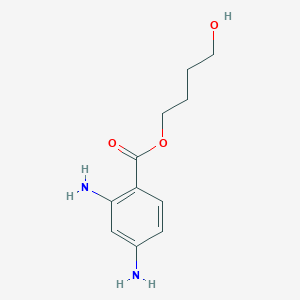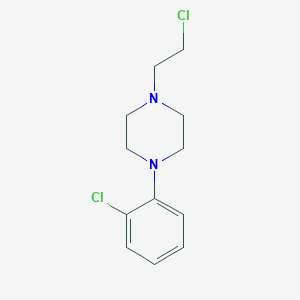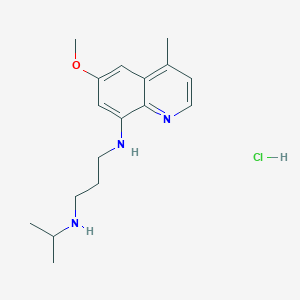![molecular formula C17H10O3 B14504855 Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone CAS No. 63325-86-0](/img/structure/B14504855.png)
Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone is a complex organic compound characterized by its unique structure, which includes two furan rings substituted with but-1-en-3-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and have diverse biological activities.
Furan Derivatives: Other furan-based compounds also exhibit unique chemical properties and applications.
Uniqueness
Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone stands out due to its specific substitution pattern and the presence of but-1-en-3-yn-1-yl groups, which confer unique reactivity and potential for diverse applications .
Properties
CAS No. |
63325-86-0 |
|---|---|
Molecular Formula |
C17H10O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
bis(5-but-1-en-3-ynylfuran-2-yl)methanone |
InChI |
InChI=1S/C17H10O3/c1-3-5-7-13-9-11-15(19-13)17(18)16-12-10-14(20-16)8-6-4-2/h1-2,5-12H |
InChI Key |
SHDPIMYYGKFEIL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CC1=CC=C(O1)C(=O)C2=CC=C(O2)C=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


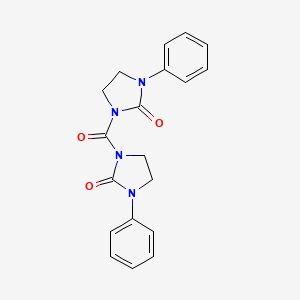
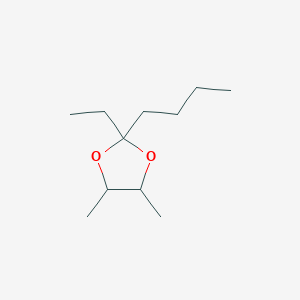
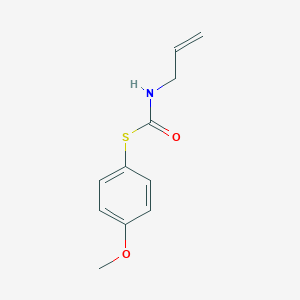
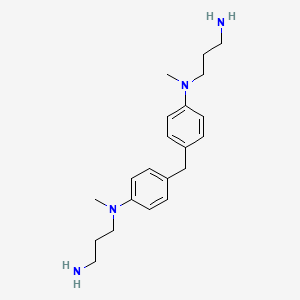
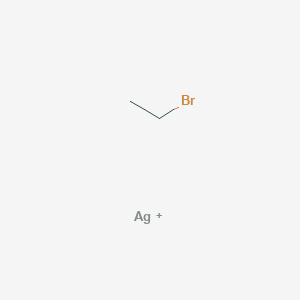
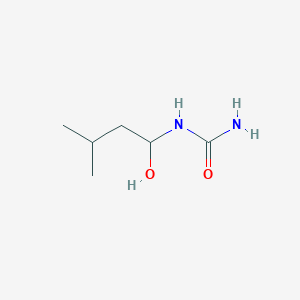
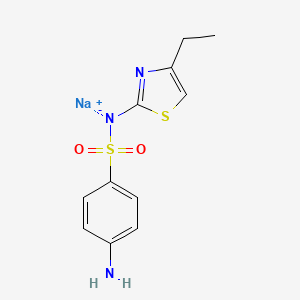
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
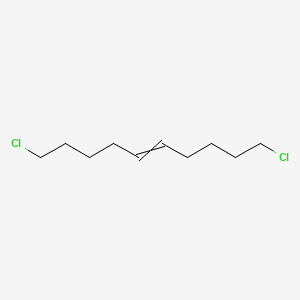
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)
